molecular formula C14H25N3O3 B8214554 Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate

Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate

Cat. No.: B8214554
M. Wt: 283.37 g/mol
InChI Key: ZSMKUFIERCGSBI-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H25N3O3 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a triazaspiro core and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .

Chemical Reactions Analysis

Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the specific structural features of the compound .

Comparison with Similar Compounds

Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its triazaspiro core and tert-butyl ester group, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-4-5-14(10-17)6-7-15-11(18)9-16-14/h16H,4-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMKUFIERCGSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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